APTO-253 - 916151-99-0

APTO-253

Catalog Number: EVT-259747
CAS Number: 916151-99-0
Molecular Formula: C22H14FN5
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

APTO-253 (also known as LOR-253) is a small molecule belonging to the indolyl-phenanthroline-imidazole class of compounds. [] It is a novel anticancer agent that has garnered significant interest in scientific research for its unique mechanism of action and potential therapeutic applications in various cancers, particularly acute myeloid leukemia (AML) and other hematologic malignancies. [, , ] APTO-253 acts by targeting G-quadruplex (G4) DNA structures, which are non-canonical secondary structures found in guanine-rich regions of DNA, including oncogene promoters like c-MYC. []

Molecular Structure Analysis

APTO-253 is characterized by its fused ring system consisting of indole, imidazole, and phenanthroline units. [] The presence of fluorine and methyl substituents on the indole ring likely influences its pharmacological properties, including its ability to bind to G4 structures. Structural studies have revealed that APTO-253 can form a ferrous complex, Fe(253)3, intracellularly, which exhibits enhanced G4 binding affinity compared to the monomeric form. [, ]

Mechanism of Action

APTO-253 primarily exerts its anticancer activity by binding to and stabilizing G4 DNA structures, particularly those found in the promoter region of the c-MYC oncogene. [] This stabilization interferes with the binding of transcription factors, leading to the downregulation of c-MYC expression. [, ] As a key regulator of cell growth and proliferation, c-MYC downregulation results in cell cycle arrest at the G0/G1 phase and ultimately triggers apoptosis. []

Furthermore, APTO-253 has been shown to induce DNA damage, leading to the formation of γH2AX foci and activation of DNA damage response pathways. [, ] This DNA damage, coupled with its ability to downregulate c-MYC, creates a synthetic lethal interaction in cancer cells with impaired DNA repair mechanisms, particularly those deficient in BRCA1/2 function. [, ]

Applications
  • Anticancer Agent: APTO-253 has shown potent anticancer activity against a broad range of human cancer cell lines, including AML, lymphoma, myeloma, and solid tumors. [, , , ] Its unique mechanism of action, targeting G4 structures and exploiting DNA repair deficiencies, makes it a promising candidate for the development of novel cancer therapeutics.
  • Inducing Apoptosis: APTO-253 effectively triggers apoptosis in AML cells, making it a potential therapeutic strategy for treating AML and other hematological malignancies. [] It achieves this by downregulating c-MYC and inducing DNA damage, ultimately leading to programmed cell death.
  • Synergistic Effects with other Anticancer Agents: Preclinical studies have revealed that APTO-253 enhances the efficacy of other anticancer agents, such as BET bromodomain inhibitors and FLT3 inhibitors, in AML cells. [, ] This synergistic effect suggests potential for combination therapies with improved treatment outcomes.

Fe(253)3

    Compound Description: Fe(253)3 is a ferrous complex formed from the binding of one iron molecule with three molecules of APTO-253. This complex forms intracellularly and is believed to be the more active form of APTO-253. [, , , ] Research indicates that Fe(253)3, similar to TMPyP4 (a known G4 ligand), can bind to and stabilize G-quadruplex (G4) structures in various DNA sequences, including telomere, MYC promoter, and rRNA sequences. [, ] This interaction with G4 structures is thought to be central to its mechanism of action. []

    Relevance: Fe(253)3 is directly derived from APTO-253 and is considered the more potent form of the drug within cells. [, ] The formation of Fe(253)3 exemplifies a unique aspect of APTO-253's mechanism, where the interaction with iron significantly impacts its activity and interactions with biological targets. [] The shared ability of Fe(253)3 and APTO-253 to stabilize G4 structures underscores their similar mode of action. [] Understanding the properties of Fe(253)3 is crucial for comprehending the overall efficacy and potential resistance mechanisms of APTO-253. []

TMPyP4

    Compound Description: TMPyP4 (meso-tetra (N-methyl-4-pyridyl) porphine tetrachloride) is a porphyrin derivative known to bind and stabilize G-quadruplex (G4) DNA structures. [] It serves as a valuable tool in research for understanding the biological roles of G4 structures and for developing G4-targeting therapeutics.

    Relevance: TMPyP4 serves as a reference compound for comparing the G4-binding properties of APTO-253 and its ferrous complex, Fe(253)3. [] Both Fe(253)3 and TMPyP4 exhibit comparable activity in stabilizing G4 structures in various DNA sequences, indicating a potential shared mechanism of action for these compounds. [] This comparison with a known G4 ligand strengthens the evidence for the involvement of G4 stabilization in the mechanism of action of APTO-253.

(R)-2-Hydroxyglutarate [(R)-2HG]

    Compound Description: (R)-2-hydroxyglutarate is an oncometabolite produced by mutated isocitrate dehydrogenase (IDH) enzymes (IDH1/2). [] These mutations are commonly found in various cancers, including AML. [] (R)-2HG accumulation leads to pleiotropic effects on cellular processes like chromatin methylation and differentiation. []

    Relevance: Cells harboring IDH1/2 mutations, which lead to (R)-2HG accumulation, display hypersensitivity to APTO-253 treatment. [] This synthetic lethality arises from the fact that both (R)-2HG and APTO-253 induce DNA damage that requires homologous recombination for repair. [] Cells with BRCA1/2 deficiency, which are defective in homologous recombination, are also hypersensitive to APTO-253. [] This overlap in sensitivity to APTO-253 in the context of DNA repair defects suggests a potential therapeutic strategy using APTO-253 for IDH1/2 mutant cancers.

JQ1

    Compound Description: JQ1 is a BET bromodomain inhibitor, a class of drugs that disrupt the interaction between BET proteins and acetylated lysine residues on histones. [] This disruption affects the expression of various genes, including oncogenes, and is explored as a potential therapeutic strategy for cancer.

    Relevance: The combination of APTO-253 and JQ1 shows enhanced efficacy in vitro against various hematologic malignancies, with the combination IC50 being at least two-fold lower than either agent alone in a significant proportion of tested cases. [] This synergistic effect suggests a potential therapeutic advantage in combining these drugs.

Quizartinib

    Compound Description: Quizartinib is a selective inhibitor of FLT3, a receptor tyrosine kinase often mutated in AML. [] Quizartinib is being investigated for its ability to block the proliferation and survival of FLT3-mutated AML cells.

    Relevance: In AML cells, the combination of APTO-253 and quizartinib demonstrates an enhanced cytotoxic effect, leading to a reduced IC50 compared to single-agent treatments. [] This observation suggests a potential for synergistic activity between these drugs specifically in AML.

Properties

CAS Number

916151-99-0

Product Name

APTO-253

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline

Molecular Formula

C22H14FN5

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C22H14FN5/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28)

InChI Key

NIRXBXIPHUTNNI-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6

Solubility

Soluble in DMSO, not in water

Synonyms

APTO253; APTO 253; APTO-253; LOR253; LOR-253; LOR 253; LT253.

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.